An In-Depth Technical Guide to the Characterization of N-methyl-2-phenoxyaniline (CAS Number: 640766-50-3)
An In-Depth Technical Guide to the Characterization of N-methyl-2-phenoxyaniline (CAS Number: 640766-50-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-methyl-2-phenoxyaniline, a derivative of 2-phenoxyaniline, belongs to the diaryl ether amine class of compounds. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active molecules and functional materials. As a senior application scientist, this guide provides a comprehensive overview of the characterization of N-methyl-2-phenoxyaniline, drawing upon established analytical principles and data from closely related analogs to offer a robust framework for its synthesis, purification, and analytical validation. This document is intended to be a practical resource, guiding researchers through the necessary steps to ensure the identity, purity, and quality of this compound for demanding research and development applications.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of N-methyl-2-phenoxyaniline is fundamental for its handling, formulation, and interpretation of analytical data. While experimental data for this specific molecule is not extensively published, we can infer key characteristics from its parent compound, 2-phenoxyaniline, and the well-characterized N-methylaniline.
Table 1: Physicochemical Properties of N-methyl-2-phenoxyaniline and Related Analogs
| Property | N-methyl-2-phenoxyaniline (CAS: 640766-50-3) | 2-Phenoxyaniline (CAS: 2688-84-8) | N-methylaniline (CAS: 100-61-8) |
| Molecular Formula | C₁₃H₁₃NO[1] | C₁₂H₁₁NO[2][3] | C₇H₉N[4] |
| Molecular Weight | 199.25 g/mol [1] | 185.22 g/mol [2][3] | 107.15 g/mol [4] |
| Appearance | Inferred: Likely a liquid or low-melting solid, possibly yellow to brown. | Light orange or light yellow to brown crystalline solid.[2][3] | Yellow to light brown oily liquid.[1] |
| Melting Point | Data not available | 47-49 °C[5] | -57.2 °C[1] |
| Boiling Point | Data not available | 170 °C at 18 mmHg[5] | 195.6 °C[1] |
| Solubility | Inferred: Likely soluble in organic solvents like methanol, chloroform, and ether; sparingly soluble in water. | Moderately soluble in organic solvents like chloroform and methanol; limited solubility in water.[2][3] | Practically insoluble in water.[1] |
Safety and Handling:
N-methyl-2-phenoxyaniline is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501[1].
Synthesis and Purification
Diagram 1: Proposed Synthesis of N-methyl-2-phenoxyaniline
Caption: Proposed synthetic route for N-methyl-2-phenoxyaniline.
Experimental Protocol: N-methylation of 2-phenoxyaniline (Proposed)
This proposed protocol is based on general methods for the N-methylation of anilines. Optimization of reaction conditions may be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenoxyaniline (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).
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Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents, with appropriate caution), to the solution.
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Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents), to the stirring mixture at room temperature. Caution: Methylating agents are toxic and should be handled with extreme care in a fume hood.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter the solid. If DMF was the solvent, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Potential Impurities:
-
Unreacted 2-phenoxyaniline: Can be monitored by TLC and chromatographic methods.
-
N,N-dimethyl-2-phenoxyaniline: A potential over-methylation byproduct.
-
Residual reagents: Traces of the methylating agent and base.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of N-methyl-2-phenoxyaniline.
3.1. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion: For N-methyl-2-phenoxyaniline (C₁₃H₁₃NO), the expected monoisotopic mass is 199.0997 g/mol . Electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak ([M]⁺) at m/z 199[6].
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Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for diaryl ether amines may include cleavage of the ether bond and loss of the methyl group.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.
3.2.1. ¹H NMR Spectroscopy
A published ¹H NMR spectrum for N-methyl-2-phenoxyaniline in CCl₃D provides some guidance[7]. The expected signals are:
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Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.5-7.5 ppm, corresponding to the 9 protons of the two aromatic rings.
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N-Methyl Protons (-N-CH₃): A singlet at approximately δ 2.8-3.0 ppm, integrating to 3 protons.
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N-H Proton (-NH): A broad singlet that may be observed in the region of δ 3.5-5.0 ppm, depending on the solvent and concentration. This signal will be absent in the case of the N,N-dimethylated impurity.
3.2.2. ¹³C NMR Spectroscopy
While no experimental ¹³C NMR spectrum for N-methyl-2-phenoxyaniline has been found, the expected chemical shifts can be predicted based on related structures.
-
Aromatic Carbons: Signals for the 12 aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the ether oxygen (C-O) will be downfield.
-
N-Methyl Carbon (-N-CH₃): A signal for the methyl carbon is expected around δ 30-40 ppm.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
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N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ for the secondary amine. The absence of this peak could indicate the presence of the N,N-dimethylated impurity.
-
C-N Stretch: A medium to strong band is expected in the range of 1250-1350 cm⁻¹.
-
C-O-C Stretch (Ether): A strong, characteristic band for the aryl ether linkage is expected around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane bending in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of N-methyl-2-phenoxyaniline and for separating it from potential impurities.
Diagram 2: Chromatographic Purity Assessment Workflow
Caption: Workflow for assessing the purity of N-methyl-2-phenoxyaniline.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen[7].
-
Injection Port Temperature: 250-300 °C[7].
-
Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes[7].
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
4.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for quantitative analysis.
Experimental Protocol: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Conclusion
The characterization of N-methyl-2-phenoxyaniline (CAS: 640766-50-3) requires a multi-technique approach to confirm its identity and purity. This guide outlines a comprehensive strategy, leveraging data from analogous compounds to provide a robust starting point for researchers. While some experimental data for the target molecule is limited, the proposed synthetic route and analytical protocols offer a solid foundation for its preparation and quality control. The successful synthesis and purification, followed by rigorous spectroscopic and chromatographic analysis, will ensure the reliability of this compound for its intended applications in drug discovery and materials science. Further research to establish the experimental physicochemical properties and detailed spectroscopic data for N-methyl-2-phenoxyaniline is highly encouraged to build upon the framework presented in this guide.
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Taylor & Francis. Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry. [Link]
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ResearchGate. (PDF) 4-Nitro-2-phenoxyaniline. [Link]
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